molecular formula C11H22N2O3 B3120072 Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate CAS No. 259180-78-4

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate

Cat. No. B3120072
M. Wt: 230.3 g/mol
InChI Key: MKXWMSTYBUMLOC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C11H22N2O3 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is characterized by the presence of a morpholine ring, an aminoethyl group, and a tert-butyl ester group . The InChI code for this compound is 1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H .


Physical And Chemical Properties Analysis

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate has a molecular weight of 216.28 g/mol . Its exact mass is 216.14739250 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has three rotatable bonds .

Scientific Research Applications

Novel Synthesis and Derivatives

  • Synthesis of Morpholine Derivatives : A study by D’hooghe et al. (2006) explored the novel synthesis of cis-3,5-disubstituted morpholine derivatives, including transformations of 1-tert-Butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives. This synthesis method has implications for creating new morpholine-based compounds with potential applications in various fields (D’hooghe et al., 2006).

Chemical Interactions and Properties

  • α-Amidoalkylation of Ambident Nucleophiles : Dobrev et al. (1992) investigated the α-amidoalkylation of ambident nucleophiles using tert-butyl esters, which could have implications for understanding the chemical behavior and potential reactions involving morpholine derivatives (Dobrev et al., 1992).
  • Crystal Structure Analysis : Wang et al. (2011) examined the crystal structure of a tert-butyl morpholine derivative, providing insights into its molecular structure and potential interactions in various applications (Wang et al., 2011).

Safety And Hazards

The safety and hazards of Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate are not specified in the retrieved data .

properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXWMSTYBUMLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194148
Record name 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate

CAS RN

259180-78-4
Record name 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259180-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate
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Citations

For This Compound
1
Citations
HE Aylott, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
A number of reports have recently been published describing the discovery and optimization of bromo and extraterminal inhibitors which are selective for the second bromodomain (BD2…
Number of citations: 16 pubs.acs.org

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